Cas no 20057-05-0 (Benzenesulfonic Acid;4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl Fluoride)

Benzenesulfonic Acid;4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl Fluoride structure
20057-05-0 structure
Product name:Benzenesulfonic Acid;4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl Fluoride
CAS No:20057-05-0
MF:C31H33FN4O8S2
MW:672.74412894249
CID:908937
PubChem ID:309371

Benzenesulfonic Acid;4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl Fluoride Chemical and Physical Properties

Names and Identifiers

    • benzenesulfonic acid,4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl fluoride
    • 4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl Fluoride
    • Benzenesulfonic Acid
    • Benzenesulfonic acid--4-[({4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl}carbamoyl)amino]benzene-1-sulfonyl fluoride (1/1)
    • NSC-211635
    • 20057-05-0
    • NSC211635
    • DTXSID90309296
    • Benzenesulfonic Acid;4-[[4-[4-(4-carbamimidoylphenoxy)butoxy]-2-methylphenyl]carbamoylamino]benzenesulfonyl Fluoride
    • Inchi: InChI=1S/C25H27FN4O5S.C6H6O3S/c1-17-16-21(35-15-3-2-14-34-20-8-4-18(5-9-20)24(27)28)10-13-23(17)30-25(31)29-19-6-11-22(12-7-19)36(26,32)33;7-10(8,9)6-4-2-1-3-5-6/h4-13,16H,2-3,14-15H2,1H3,(H3,27,28)(H2,29,30,31);1-5H,(H,7,8,9)
    • InChI Key: IYNJEEQGDVNJMI-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)OCCCCOC2=CC=C(C=C2)C(=N)N)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)F.C1=CC=C(C=C1)S(=O)(=O)O

Computed Properties

  • Exact Mass: 672.17259
  • Monoisotopic Mass: 672.17238453g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 12
  • Complexity: 991
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 215Ų

Experimental Properties

  • PSA: 197.97

Recommend Articles

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.